molecular formula C12H10N4 B8563361 3-phenylimidazo[1,2-a]pyrazin-8-amine CAS No. 787590-47-0

3-phenylimidazo[1,2-a]pyrazin-8-amine

Cat. No.: B8563361
CAS No.: 787590-47-0
M. Wt: 210.23 g/mol
InChI Key: COCRAELPGOFYGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenylimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted with a phenyl group at position 3 and an amine at position 7. This scaffold is of significant interest in medicinal chemistry due to its structural resemblance to the adenine moiety of ATP, enabling competitive inhibition of kinases by targeting ATP-binding pockets . Notably, co-crystal structures of its derivatives with protein tyrosine kinase 6 (PTK6) demonstrate high-resolution binding (1.70 Å), outperforming established inhibitors like dasatinib (2.24 Å resolution) .

Properties

CAS No.

787590-47-0

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

3-phenylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C12H10N4/c13-11-12-15-8-10(16(12)7-6-14-11)9-4-2-1-3-5-9/h1-8H,(H2,13,14)

InChI Key

COCRAELPGOFYGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C3N2C=CN=C3N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenylimidazo[1,2-a]pyrazin-8-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the cyclization of 2-aminopyrazine with phenyl isocyanide under acidic conditions . Another approach involves the use of transition metal-catalyzed reactions to form the imidazo[1,2-a]pyrazine core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-phenylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrazine N-oxides, while reduction can produce reduced imidazo[1,2-a]pyrazine derivatives .

Mechanism of Action

The mechanism of action of 3-phenylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution at Position 3: Phenyl vs. Halogen/Methyl Groups

3-Phenyl Substitution
  • Role in Activity : The phenyl group enhances π-π stacking interactions with hydrophobic kinase pockets, improving binding affinity. Derivatives like N-methyl-3-(2-methylphenyl)imidazo[1,2-a]pyrazin-8-amine (C₁₄H₁₄N₄, MW 238.29) exhibit tailored steric and electronic profiles for kinase inhibition .
Halogenated Derivatives
  • However, bromine may reduce solubility compared to phenyl .
  • 6-Bromo-3-(Methoxymethyl) Analogs : Compounds like 6-bromo-3-(methoxymethyl)-N-methylimidazo[1,2-a]pyrazin-8-amine (C₉H₁₁BrN₄O, MW 271.11) combine halogenation with polar methoxymethyl groups, balancing lipophilicity and solubility .
Methyl and Methoxymethyl Substitutions
  • N-Methyl Derivatives : N-Methyl-3-(2-methylphenyl)imidazo[1,2-a]pyrazin-8-amine (CAS 117718-89-5) demonstrates improved metabolic stability due to reduced oxidative susceptibility at the amine group .

Modifications at Position 8: Amine vs. Morpholino/Fluorophenyl Groups

8-Amine Group
  • Pharmacological Role : The primary amine at position 8 is critical for hydrogen bonding with kinase hinge regions. For example, 6-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyrazin-8-amine (C₁₈H₁₄FN₅) shows enhanced selectivity for tyrosine kinases due to dual interactions with the hinge region and allosteric pockets .
8-Morpholino Substitution
  • Solubility Enhancement: 8-Morpholinoimidazo[1,2-a]pyrazine derivatives (e.g., those bearing phenylpyridine-carboxamides) exhibit improved aqueous solubility while retaining kinase inhibitory activity, attributed to morpholine’s polarity .

Structural and Pharmacokinetic Properties

Property 3-Phenylimidazo[1,2-a]pyrazin-8-amine 3-Bromo Analogs 8-Morpholino Derivatives
Molecular Weight ~238–250 g/mol 213–271 g/mol 300–350 g/mol
LogP (Predicted) 2.8–3.5 3.0–3.8 1.5–2.5
Solubility Moderate (DMSO > 10 mM) Low (DMSO < 5 mM) High (aqueous > 50 µM)
Synthetic Accessibility Multi-step (GBB reaction) Halogenation One-pot MCR

Key Research Findings

  • Kinase Inhibition: this compound derivatives show nanomolar potency against PTK6, a target in breast cancer, with superior binding resolution compared to dasatinib .
  • Antiparasitic Activity : While imidazo[1,2-a]pyridine analogs (e.g., 2,3-diphenyl) are potent against Leishmania, the pyrazin-8-amine core shifts activity toward kinase targets .
  • Toxicity Profiles : N-Methylation (e.g., CAS 117718-89-5) reduces off-target toxicity by preventing reactive metabolite formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.